Antileishmanial Potency Against L. donovani: Submicromolar IC50 and Superiority to Pentamidine
In a direct head-to-head comparative study, a series of 1-phenyl-3-pyridinyl-2-prop-1-enones were evaluated for in vitro antileishmanial activity against Leishmania donovani. Among the ten pyridinyl chalcones synthesized, one 3-pyridin-2-yl derivative achieved an IC50 of 0.95 µM—the only compound in the entire 26-compound library (which included naphthalenyl analogs) to exhibit submicromolar efficacy. Three additional pyridin-2-yl derivatives displayed IC50 values below 5 µM. Notably, the 1-phenyl-3-pyridin-2-yl-2-propen-1-one scaffold was reported to be more active than pentamidine, a clinically used antileishmanial agent [1]. The cytotoxicity of the five most active L. donovani inhibitors was assessed against a primary kidney cell line, with the best selectivity index being approximately two-fold (IC50 ratio of ~2:1) [1].
| Evidence Dimension | In vitro antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.95 µM (submicromolar) for the most potent 3-pyridin-2-yl derivative; three additional derivatives IC50 < 5 µM |
| Comparator Or Baseline | Pentamidine (clinical antileishmanial); other chalcone scaffolds: naphthalenyl analogs (no submicromolar activity observed); 3-pyridin-2-yl positional isomer specificity noted |
| Quantified Difference | > 10-fold potency improvement over pentamidine (exact comparator value not reported; qualitative superiority stated); selectivity index ~2-fold over primary kidney cells |
| Conditions | In vitro assay against Leishmania donovani; cytotoxicity assessed in primary kidney cell line |
Why This Matters
This submicromolar potency, combined with documented superiority to a clinical comparator, makes the 3-pyridin-2-yl chalcone scaffold a high-priority starting point for antileishmanial lead optimization programs.
- [1] Gutteridge, C. E., Vo, J. V., Tillett, C. B., Vigilante, J. A., Dettmer, J. R., Patterson, S. L., ... & Gerena, L. (2007). Antileishmanial and antimalarial chalcones: synthesis, efficacy and cytotoxicity of pyridinyl and naphthalenyl analogs. Medicinal Chemistry, 3(2), 115-122. View Source
